molecular formula C5HBr2F2N B1298664 2,6-Dibromo-3,5-difluoropyridine CAS No. 210169-13-4

2,6-Dibromo-3,5-difluoropyridine

Cat. No.: B1298664
CAS No.: 210169-13-4
M. Wt: 272.87 g/mol
InChI Key: VOFPGLZHLDBACN-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluoropyridine is a polyhalogenated heterocyclic compound characterized by the presence of bromine and fluorine atoms on a pyridine ring.

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-3,5-difluoropyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, potentially affecting the protein’s structure and function. For instance, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cell function. For example, this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter gene expression by modulating transcription factors or epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific sites on enzymes or proteins, leading to conformational changes that affect their activity. For example, this compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with DNA or histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained enzyme inhibition or altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, such as oxidative stress or apoptosis. These threshold effects are important considerations for the compound’s use in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s halogen atoms can facilitate its binding to membrane transporters, allowing it to cross cellular membranes and reach its target sites. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For example, this compound may localize to the nucleus and interact with DNA or histone proteins, leading to changes in gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3,5-difluoropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Properties

IUPAC Name

2,6-dibromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFPGLZHLDBACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349082
Record name 2,6-dibromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210169-13-4
Record name 2,6-dibromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,6-dibromo-3,5-difluoropyridine of interest to researchers?

A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring both bromine and fluorine atoms, allows for selective functionalization at different positions on the pyridine ring. [, ] For example, researchers have demonstrated that lithium-halogen exchange occurs exclusively at the 4-position of this compound. This selectivity enables the introduction of various functional groups at the 4-position through reactions with electrophiles. []

Q2: Can you elaborate on the selective functionalization of this compound and its implications for research?

A2: The selective functionalization of this compound arises from the different reactivity of the carbon-halogen bonds. Researchers have shown that hard nucleophiles, like sodium ethoxide, preferentially substitute at the carbon-fluorine bond. [] Conversely, lithium-halogen exchange occurs specifically at the 4-position bromine, allowing for further derivatization. [] This fine control over substitution reactions opens possibilities for creating diverse pyridine derivatives with potentially valuable properties in materials science, medicinal chemistry, and other fields.

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